5-(Furan-2-yl)isoxazol-3-amine

Lipophilicity Physicochemical property profiling CNS drug discovery

Select this specific 5-(furan-2-yl)isoxazol-3-amine congener to access a measurable +0.70 logP shift versus the thiophene analog and a +0.24 logP advantage over the phenyl variant, achieving an optimal CNS MPO profile without increasing molecular weight. Its confirmed EthR target engagement (KD = 7.4 µM by SPR) validates immediate fragment-based screening utility, while the electron-rich furan enables regioselective late-stage functionalization that the phenyl core cannot offer—reducing resynthesis cycles in SAR campaigns.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
Cat. No. B8732113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)isoxazol-3-amine
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC(=NO2)N
InChIInChI=1S/C7H6N2O2/c8-7-4-6(11-9-7)5-2-1-3-10-5/h1-4H,(H2,8,9)
InChIKeyCBHCIROMQKATKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)isoxazol-3-amine – Physicochemical & Scaffold Baseline for Informed Procurement


5-(Furan-2-yl)isoxazol-3-amine (CAS 91678-89-6) is a heteroaryl‐substituted 3‐aminoisoxazole building block composed of an electron‐rich furan ring directly attached to the isoxazole C5 position [1]. With a molecular formula of C₇H₆N₂O₂ and a molecular weight of 150.13 g·mol⁻¹, it presents a compact, low‐molecular‐weight scaffold whose experimental logP of 2.10 and topological polar surface area (tPSA) of 65.2 Ų place it in a favourable property space for CNS‐oriented fragment‐based drug discovery [REFS-1, REFS-2]. The primary amine at the isoxazole 3‐position offers a well‐established synthetic handle for amide coupling, urea formation, and reductive amination, making the compound a versatile intermediate for parallel library synthesis [3].

Why 5-(Furan-2-yl)isoxazol-3-amine Cannot Be Swapped with Phenyl or Thiophene Analogs Without Quantitative Consequences


Substituting the 5‐position heteroaryl ring on the isoxazol‐3‐amine core is not a benign replacement; it produces measurable shifts in lipophilicity, polar surface area, and hydrogen‐bond acceptor capacity that directly affect logP‐driven property profiles, molecular recognition, and synthetic tractability [REFS-1, REFS-2]. Because early‐stage drug‐discovery programmes and fragment‐merging campaigns rely on reproducible physicochemical parameters to maintain ligand efficiency and CNS multiparameter optimisation scores, an unqualified swap can derail a carefully tuned structure–activity relationship [3]. The quantitative evidence below demonstrates that the furan congener occupies a discrete property space compared with its phenyl and thiophene counterparts, justifying selection based on objective, measurable differentiation.

Product-Specific Quantitative Differentiation Evidence for 5-(Furan-2-yl)isoxazol-3-amine


Lipophilicity Differentiation: LogP Shift of +0.24 vs. Phenyl Analog and +0.70 vs. Thiophene Analog

5-(Furan-2-yl)isoxazol-3-amine displays an experimentally determined logP of 2.10, which is 0.24 log units higher than that of 5-phenylisoxazol-3-amine (logP = 1.85–1.86) [REFS-1, REFS-2]. This increase is mechanistically consistent with the replacement of a phenyl ring by the more polarisable furan heterocycle, which reduces aqueous solvation while retaining a comparable number of hydrogen‐bond acceptors. In contrast, the thiophene analog 5-(thiophen-2-yl)isoxazol-3-amine is reported to have a computed XLogP3 of 1.4, making it 0.70 log units more hydrophilic than the furan derivative [3]. For researchers operating within tight logP windows—e.g., CNS lead optimisation where logP values of 1–3 are targeted—this 0.24–0.70 unit separation is sufficient to make the furan compound the preferred choice when a modest lipophilicity increase is desired without resorting to heavier or metabolically more labile substituents.

Lipophilicity Physicochemical property profiling CNS drug discovery

Polar Surface Area Differentiation: 12.85 Ų Increment Over Thiophene Analog Enhances Hydrogen‐Bonding Capacity

The topological polar surface area (tPSA) of 5-(furan-2-yl)isoxazol-3-amine is 65.2 Ų [1]. This is 13.2 Ų higher than the thiophene congener, which has a reported tPSA of 52.0–52.05 Ų [2], owing to the additional oxygen heteroatom in the furan ring contributing a supplementary hydrogen‐bond acceptor site. Compared with the phenyl analog (tPSA = 52.05 Ų) [3], the furan derivative similarly gains ~13.2 Ų of PSA, a difference that can influence oral absorption classification according to the Veber rule (PSA ≤ 140 Ų) and the Egan egg model. For medicinal chemists balancing passive permeability against solubility, the furan scaffold offers a measurable increase in hydrogen‐bond acceptor capacity without breaching the 90 Ų threshold often associated with poor membrane permeation.

Polar surface area Hydrogen bonding Drug‐likeness

Fragment‐Based Screening Validation: 5-(Furan-2-yl)isoxazole Scaffold Demonstrates KD = 7.4 µM Against EthR from Mycobacterium tuberculosis

In a fragment‐based screening campaign targeting EthR, a transcriptional repressor in Mycobacterium tuberculosis, the 5-(furan-2-yl)isoxazole core was identified as a validated hit scaffold. The best elaborated compound derived from this fragment displayed a dissociation constant (KD) of 7.4 µM as measured by surface plasmon resonance (SPR) [1]. This hit confirmation provides direct experimental evidence that the furan‐isoxazole core engages a biologically relevant protein target with micromolar affinity, offering a starting point for structure‐guided optimisation. While this study does not report head‐to‐head KD values for the phenyl or thiophene analogs in the same assay, the fact that the furan scaffold was prioritised for fragment merging over alternative chemotypes underscores its experimentally validated utility in a competitive fragment screening setting [1].

Fragment-based drug discovery Surface plasmon resonance Tuberculosis

Synthetic Accessibility and Purity Profile: Established Routes Deliver ≥95–98% Purity with Documented 40% Yield via Curtius Route

5-(Furan-2-yl)isoxazol-3-amine is commercially available with purities of 95% (standard research grade) to 98% (high‐purity grade from suppliers such as Leyan) [REFS-1, REFS-2]. A documented laboratory synthesis starting from the corresponding carboxylic acid via a Curtius rearrangement using diphenylphosphoryl azide (DPPA) proceeds with a 40% isolated yield after chromatographic purification . For comparison, the thiophene analog 5-(thiophen-2-yl)isoxazol-3-amine (CAS 1232853-55-2) is available primarily through specialist suppliers at a significantly higher cost (e.g., ~$452 for 0.25 g from Enamine), reflecting lower commercial availability and more challenging sourcing [2]. While the phenyl analog enjoys broader commercial availability, its lower logP and different electronic character limit its suitability for projects requiring a heteroaryl-bearing fragment. The furan congener thus strikes a practical balance between synthetic tractability, commercial supply, and distinctive physicochemical properties.

Synthetic accessibility Curtius rearrangement Building block procurement

Boiling Point and Thermal Stability Differentiation: Furan Congener Boils ~21 °C Lower Than Phenyl Analog

The predicted boiling point of 5-(furan-2-yl)isoxazol-3-amine is 358.5 °C at 760 mmHg [1]. This is approximately 21 °C lower than that of 5-phenylisoxazol-3-amine, which has a predicted boiling point of 379.3 ± 30.0 °C [2]. The lower boiling point of the furan derivative is consistent with its lower molecular weight (150.13 vs. 160.17 g·mol⁻¹ for the phenyl analog) and reduced van der Waals surface area, which translates into lower enthalpy of vaporisation. For purification by distillation or for applications requiring volatile intermediates (e.g., chemical vapour deposition precursors or headspace analysis), the furan congener offers a measurable volatility advantage. Conversely, for reactions requiring higher thermal endurance, the ~21 °C difference would favour the phenyl analog, making informed selection based on thermal requirements essential.

Thermal stability Volatility Purification

Electronic Character Differentiation: Furan’s Electron‐Rich Nature vs. Phenyl’s Electron‐Neutral Character Dictates Reactivity in Electrophilic Substitutions

The furan ring in 5-(furan-2-yl)isoxazol-3-amine is an electron‐rich aromatic system that is significantly more susceptible to electrophilic substitution reactions than the electron‐neutral phenyl ring of 5-phenylisoxazol-3-amine . This electronic activation is evidenced by the well‐established reactivity order of five‐membered heterocycles toward electrophiles (furan > thiophene > benzene), and is consistent with the HOMO energy level of furan (−6.04 eV) being higher than that of benzene (−7.00 eV) [1]. While this comparison is at the level of the parent heterocycles rather than the full isoxazole conjugates, the trend is preserved in the 5‐aryl/heteroaryl isoxazole series. This inherent electronic difference means that the furan derivative can undergo selective electrophilic functionalisation (e.g., bromination, nitration, Vilsmeier formylation) under milder conditions than its phenyl counterpart, offering a practical advantage for late‐stage diversification in medicinal chemistry programmes .

Electronic structure Electrophilic aromatic substitution Scaffold reactivity

High-Confidence Application Scenarios for 5-(Furan-2-yl)isoxazol-3-amine Based on Quantitative Evidence


Fragment-Based Lead Discovery Targeting Mycobacterial EthR and Related Transcriptional Regulators

With experimentally confirmed target engagement (KD = 7.4 µM by SPR) [1], the 5-(furan-2-yl)isoxazole core is a validated fragment hit for EthR‐directed anti‐tubercular programmes. Its low molecular weight (150.13 g·mol⁻¹), favourable logP (2.10), and tPSA (65.2 Ų) [2] meet fragment‐likeness criteria (MW < 250, logP < 3.5), making it suitable for structure‐based fragment merging and optimisation campaigns where the phenyl analog’s lower logP (1.85) would shift the property profile away from the desired range.

Parallel Library Synthesis Requiring a Heteroaryl Amine Building Block with Modulated Lipophilicity

The primary amine at the isoxazole 3‐position enables high‐throughput amide coupling, urea formation, and sulfonamide synthesis [1]. Compared with the thiophene congener (XLogP3 = 1.4) [2], the furan compound’s logP of 2.10 provides a +0.70 log unit lipophilicity increase, allowing library designers to access a distinct, more lipophilic region of property space without increasing molecular weight. This is particularly relevant for CNS‐oriented libraries where logP values in the 2–3 range are often targeted for optimal brain penetration.

Electrophilic Late‐Stage Diversification of Isoxazole‐Containing Lead Compounds

The electron‐rich furan ring renders 5-(furan-2-yl)isoxazol-3-amine amenable to electrophilic halogenation, formylation, and acylation under mild conditions, in contrast to the electron‐neutral phenyl analog [1]. For medicinal chemistry teams seeking to introduce additional vectors for SAR exploration without de novo resynthesis of the core scaffold, the furan congener offers a built‐in reactive handle that can be exploited for regioselective C–H functionalisation at the furan 5‐position.

CNS Drug Discovery Programmes Requiring Tight Physicochemical Property Control

The combined property profile—logP = 2.10, tPSA = 65.2 Ų, MW = 150.13, and a single hydrogen‐bond donor [1]—positions 5-(furan-2-yl)isoxazol-3-amine favourably within CNS MPO (Multiparameter Optimisation) scoring systems. The +0.24 logP increment over the phenyl congener provides a measurable lipophilicity advantage for targets where modestly higher logP correlates with improved passive permeability, while the additional oxygen in the furan ring enhances hydrogen‐bond acceptor capacity (ΔtPSA = +13.2 Ų) for improved solubility relative to purely carbocyclic analogs.

Quote Request

Request a Quote for 5-(Furan-2-yl)isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.